molecular formula C12H7Cl2NO4S B12016513 (5-(2,4-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)acetic acid

(5-(2,4-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)acetic acid

Katalognummer: B12016513
Molekulargewicht: 332.2 g/mol
InChI-Schlüssel: AZIOJYAXINTIGF-YCRREMRBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(2,4-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)acetic acid is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and an acetic acid moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)acetic acid typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(2,4-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Halogenated or nitrated benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (5-(2,4-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-(2,4-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)acetic acid is unique due to its specific structural features, such as the combination of a thiazolidine ring and a benzylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C12H7Cl2NO4S

Molekulargewicht

332.2 g/mol

IUPAC-Name

2-[(5E)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H7Cl2NO4S/c13-7-2-1-6(8(14)4-7)3-9-11(18)15(5-10(16)17)12(19)20-9/h1-4H,5H2,(H,16,17)/b9-3+

InChI-Schlüssel

AZIOJYAXINTIGF-YCRREMRBSA-N

Isomerische SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)N(C(=O)S2)CC(=O)O

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.